molecular formula C10H10O6 B12046158 2-(1,2-Dioxopropoxy)benzoic acid hydrate

2-(1,2-Dioxopropoxy)benzoic acid hydrate

Cat. No.: B12046158
M. Wt: 226.18 g/mol
InChI Key: DLKFQAHWYMEWIK-UHFFFAOYSA-N
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Description

2-(1,2-Dioxopropoxy)benzoic acid hydrate is an organic compound that features a benzoic acid core with a 1,2-dioxopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dioxopropoxy)benzoic acid hydrate typically involves the esterification of benzoic acid with 1,2-dioxopropanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Dioxopropoxy)benzoic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

2-(1,2-Dioxopropoxy)benzoic acid hydrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential neuroprotective properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2-Dioxopropoxy)benzoic acid hydrate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in neuroprotection and anti-inflammatory activities.

Comparison with Similar Compounds

  • 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate
  • 2,4-Dihydroxybenzoic acid
  • 4-Decyloxy-benzoic acid hydrate

Comparison: 2-(1,2-Dioxopropoxy)benzoic acid hydrate is unique due to its specific ester linkage and the presence of the 1,2-dioxopropoxy group. This structural feature distinguishes it from other benzoic acid derivatives and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2-(2-oxopropanoyloxy)benzoic acid;hydrate

InChI

InChI=1S/C10H8O5.H2O/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,12,13);1H2

InChI Key

DLKFQAHWYMEWIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OC1=CC=CC=C1C(=O)O.O

Origin of Product

United States

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